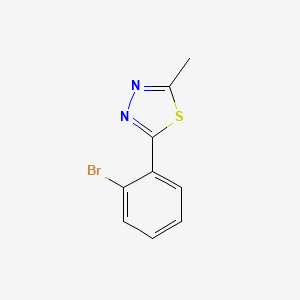
2-(2-Bromophenyl)-5-methyl-1,3,4-thiadiazole
Descripción general
Descripción
The compound “2-(2-Bromophenyl)-5-methyl-1,3,4-thiadiazole” is a complex organic molecule. It likely contains a thiadiazole ring, which is a type of heterocycle containing sulfur and nitrogen . The “2-Bromophenyl” part suggests the presence of a phenyl ring with a bromine atom attached . The “5-methyl” indicates a methyl group attached to the thiadiazole ring .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions . For instance, the bromophenyl group might be introduced through a halogenation reaction. The thiadiazole ring could be formed through a cyclization reaction involving a thiol and a diazonium compound .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or NMR spectroscopy . These techniques can provide detailed information about the arrangement of atoms in the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the bromine atom, the thiadiazole ring, and the methyl group . For example, the bromine atom might make the compound susceptible to nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be determined by factors like its molecular structure and the types of functional groups it contains .Aplicaciones Científicas De Investigación
Anticancer Potential
Research has demonstrated the synthesis of novel thiadiazole derivatives, showing significant anticancer activities. For instance, compounds incorporating thiadiazole moiety have been evaluated for their anticancer activity against Hepatocellular carcinoma cell lines, with some showing promising results (Gomha et al., 2017). Similarly, another study focused on the antiproliferative and antimicrobial properties of Schiff bases derived from 1,3,4-thiadiazole compounds, revealing compounds with high DNA protective ability against oxidative damage and strong antimicrobial activity, indicating their potential use in cancer therapy (Gür et al., 2020).
Antimicrobial and Antituberculosis Activities
Compounds bearing the 1,3,4-thiadiazole moiety have shown promising antimicrobial activities. A study synthesizing new 1,2,4-triazoles and 1,3,4-thiadiazoles bearing the imidazo[2,1-b]thiazole moiety demonstrated significant antibacterial and antifungal activities, including against Mycobacterium tuberculosis, suggesting their potential as antimicrobial agents (Güzeldemirci & Küçükbasmacı, 2010).
Neuroprotective and Anticonvulsant Effects
Derivatives of 1,3,4-thiadiazole have been evaluated for neuroprotective activities, with some compounds showing significant protective effects in neuronal cultures exposed to neurotoxic agents. This suggests their potential in treating neurological conditions (Rzeski et al., 2007). Moreover, several studies have synthesized and tested 1,3,4-thiadiazole derivatives for anticonvulsant activity, identifying potent compounds that compare favorably with standard anticonvulsant drugs (Chapleo et al., 1986).
Corrosion Inhibition
The corrosion inhibition performance of 1,3,4-thiadiazole derivatives on mild steel in acidic solutions has been studied, showing that some derivatives exhibit good inhibition properties. This highlights their potential application in corrosion protection (Bentiss et al., 2007).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2-bromophenyl)-5-methyl-1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2S/c1-6-11-12-9(13-6)7-4-2-3-5-8(7)10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SILPBHNEWDTMAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650836 | |
| Record name | 2-(2-Bromophenyl)-5-methyl-1,3,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromophenyl)-5-methyl-1,3,4-thiadiazole | |
CAS RN |
915923-21-6 | |
| Record name | 2-(2-Bromophenyl)-5-methyl-1,3,4-thiadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915923-21-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Bromophenyl)-5-methyl-1,3,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![alpha-(Phenylmethyl)[1,1'-biphenyl]-4-methanol](/img/structure/B1505538.png)
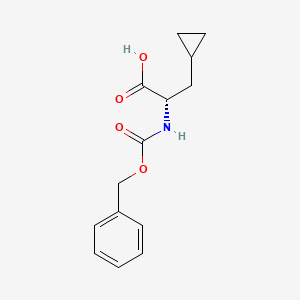

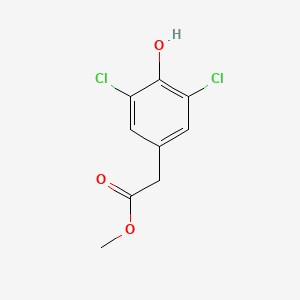
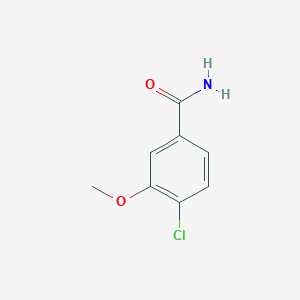

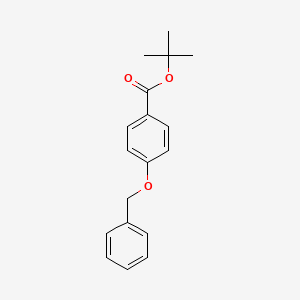
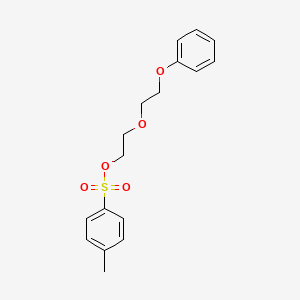
![3H-Imidazo[4,5-C]pyridine-4-methanamine](/img/structure/B1505566.png)

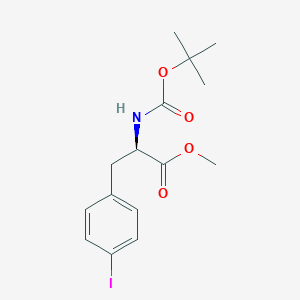
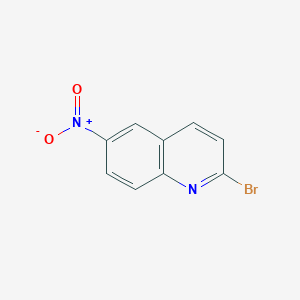

![tert-Butyl 2-phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B1505574.png)